REACTION_CXSMILES
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[Li+].CC([N-]C(C)C)C.[F:9][C:10]1[C:11]([C:16]#[N:17])=[N:12][CH:13]=[CH:14][CH:15]=1.[I:18]I>C1COCC1>[F:9][C:10]1[C:11]([C:16]#[N:17])=[N:12][CH:13]=[CH:14][C:15]=1[I:18] |f:0.1|
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Name
|
|
Quantity
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74 mL
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Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
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Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
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FC=1C(=NC=CC1)C#N
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
resultant suspension
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was quenched by the addition of water
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Type
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ADDITION
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Details
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Ethyl acetate was added
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Type
|
WASH
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Details
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the organic layer was washed successively with sodium thiosulfate, and brine
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organics were dried over sodium sulphate
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Type
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FILTRATION
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Details
|
Filtration and concentration
|
Type
|
CUSTOM
|
Details
|
followed by purification by silica gel chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=CC1I)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |